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Compound of Interest

Compound Name: 2-Adamantyl acetate

Cat. No.: B093418

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-
Adamantyl acetate, a molecule of interest in medicinal chemistry and materials science due to
the unique properties conferred by its rigid adamantane cage. This document details the key
spectroscopic and crystallographic characteristics of 2-Adamantyl acetate, outlines relevant
experimental protocols, and presents logical workflows for its structural elucidation.

Molecular Structure and Properties

2-Adamantyl acetate (C12H1s02) is an ester derivative of 2-adamantanol and acetic acid. The
adamantane moiety, a diamondoid hydrocarbon, imparts significant rigidity and lipophilicity to
the molecule.[1] The IUPAC name for this compound is tricyclo[3.3.1.13,”]decan-2-yl acetate.[2]

Table 1: General Properties of 2-Adamantyl Acetate

Property Value Reference
Molecular Formula C12H1802 [2][3]
Molar Mass 194.27 g/mol [2]
tricyclo[3.3.1.13,”]decan-2-yI
IUPAC Name [2]
acetate
CAS Number 19066-22-9 [2]
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Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural characterization of 2-Adamantyl
acetate. The following sections summarize the expected and reported data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

1H NMR Spectroscopy: While a specific experimental spectrum for 2-Adamantyl acetate is not
readily available in public databases, the chemical shifts can be predicted based on the known
values for adamantane and acetate functional groups. The protons on the adamantane cage
are expected to appear in the range of 1.5-2.5 ppm. The proton at the C2 position, being
attached to the carbon bearing the acetate group, would be shifted downfield. The methyl
protons of the acetate group are expected to produce a singlet at approximately 2.0 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum of 2-Adamantyl acetate has been recorded,
though specific chemical shift assignments are not consistently published.[2] Based on data for
other adamantane derivatives, the following assignments can be predicted. The carbonyl
carbon of the acetate group is expected in the range of 170-171 ppm. The C2 carbon of the
adamantane cage, bonded to the oxygen, would be significantly deshielded. The methyl carbon
of the acetate group would appear around 21 ppm. The remaining adamantane carbons would
have chemical shifts in the range of 27-38 ppm.

Table 2: Predicted NMR Data for 2-Adamantyl Acetate
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Predicted Chemical Shift

1H NMR Multiplicity
(Ppm)

Adamantane CH, CH: 15-25 Multiplets

O-CH (C2-H) ~4.8 Broad Singlet

CO-CHs ~2.0 Singlet

13C NMR Predicted Chemical Shift (ppm)

C=0 170.5

C2 (Adamantane) ~75

Adamantane CH 27-38

Adamantane CH: 27-38

CO-CHs 21.2

Mass Spectrometry (MS)

Mass spectrometry of 2-Adamantyl acetate, typically performed using gas chromatography-
mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation
pattern. The molecular ion peak [M]* is expected at m/z 194. The most abundant fragment ion
is observed at m/z 134, which corresponds to the loss of acetic acid (60 Da) from the molecular
ion, forming the adamantyl cation.[2]

Table 3: Key Mass Spectrometry Fragments for 2-Adamantyl Acetate

m/z Proposed Fragment Notes
194 [C12H1802]* Molecular lon
134 [CioH14]* Base Peak, [M - CH3COOH]*

7118

93 [C7Ho]* Further fragmentation of the
vim i)
adamantyl cage
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Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Adamantyl acetate is not readily available. However, the
characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for 2-Adamantyl Acetate

Predicted Absorption Range

Functional Group Vibrational Mode

(cm~)
C-H (Adamantane) Stretching 2850 - 2950
C=0 (Ester) Stretching 1735 - 1750
C-O (Ester) Stretching 1230 - 1250
C-H (Adamantane) Bending ~1450

Crystallographic Data

As of the latest literature search, a crystal structure for 2-Adamantyl acetate has not been
deposited in the primary crystallographic databases. Therefore, experimental data on bond
lengths, bond angles, and the crystal system are not available. The parent adamantane
molecule has a highly symmetric, diamond-like cage structure with C-C bond lengths of
approximately 1.54 A.[4] It can be inferred that the adamantane cage in 2-Adamantyl acetate
retains this rigid structure.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and
analysis of 2-Adamantyl acetate, based on standard laboratory techniques and procedures for
related compounds.

Synthesis of 2-Adamantyl Acetate

This protocol is adapted from the synthesis of 1-Adamantyl acetate and is a standard
esterification procedure.

Materials:
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e 2-Adamantanol

e Acetic anhydride

e Pyridine

e 4-(Dimethylamino)pyridine (DMAP) (catalyst)

 Diethyl ether

e Saturated agueous sodium bicarbonate solution

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

e Hexanes and ethyl acetate for elution

Procedure:

 In a round-bottom flask, dissolve 2-adamantanol in pyridine.

e Add a catalytic amount of DMAP to the solution.

e Cool the flask in an ice bath and slowly add acetic anhydride with stirring.
» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by slowly adding water.

» Extract the product with diethyl ether.

e Wash the organic layer sequentially with 1M HCI, saturated aqueous sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes as the eluent.

» Collect the fractions containing the product and remove the solvent in vacuo to yield pure 2-
Adamantyl acetate.

Analytical Techniques

NMR Spectroscopy:

e Prepare a sample by dissolving 5-10 mg of 2-Adamantyl acetate in approximately 0.6 mL of
deuterated chloroform (CDCIs) in an NMR tube.

e Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency (e.g.,
400 MHz for tH).

e Process the spectra using appropriate software, including Fourier transformation, phase
correction, and baseline correction.

o Reference the chemical shifts to the residual solvent peak (CDCls: dH = 7.26 ppm, 0C =
77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

e Prepare a dilute solution of 2-Adamantyl acetate in a volatile organic solvent such as
dichloromethane or ethyl acetate.

 Inject an aliquot of the sample into a GC-MS instrument equipped with a suitable capillary
column (e.g., a nonpolar stationary phase like DB-5).

o Use a temperature program that allows for the separation of the analyte from any impurities.
A typical program might start at 50°C and ramp up to 250°C.

e The mass spectrometer should be operated in electron ionization (ElI) mode at 70 eV.

e Analyze the resulting chromatogram and mass spectrum to determine the retention time and
fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy:

o Prepare a sample for analysis. For a solid, this can be done by preparing a KBr pellet or by
dissolving the sample in a suitable solvent (e.g., CCla) for analysis in a solution cell. For an
oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the
range of 4000-400 cm™1,

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of 2-Adamantyl
acetate and a conceptual representation of its mass spectrometry fragmentation.
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Experimental Workflow for Structural Analysis of 2-Adamantyl Acetate

Synthesis & Purification

Synthesis of 2-Adamantyl Acetate

A/

Purification (Column Chromatography)

Structural Aq 'alysis

NMR Spectroscopy (1H, 13C) |-& Mass Spectrometry (GC-MS) P Infrared Spectroscopy

Data Interpreti'tion

A A

Chemical Shifts & Coupling Constants Molecular lon & Fragmentation Pattern Characteristic Absorptions

Structure Confirmation

Confirmed Structure of 2-Adamantyl Acetate
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Conceptual Mass Spectrometry Fragmentation of 2-Adamantyl Acetate

2-Adamantyl Acetate

[M]™
m/z = 194

- CH3sCOOH

Adamantyl Cation
[CioH14]*

m/z = 134
(Base Peak)

Further Fragmentation

:

Smaller Fragments
(e.g., m/z =93, 92)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. uanich.vscht.cz [uanich.vscht.cz]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b093418?utm_src=pdf-body-img
https://www.benchchem.com/product/b093418?utm_src=pdf-custom-synthesis
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. 2-Adamantyl acetate | C12H1802 | CID 584176 - PubChem [pubchem.ncbi.nim.nih.gov]

3. spectrabase.com [spectrabase.com]

4. Adamantane - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [A Deep Dive into the Structural Analysis of 2-Adamanty!
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093418#structural-analysis-of-2-adamantyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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